molecular formula C9H8FNO5 B8496383 2-Fluoro-5-methoxycarbonyloxy-4-methylnitrobenzene

2-Fluoro-5-methoxycarbonyloxy-4-methylnitrobenzene

Cat. No. B8496383
M. Wt: 229.16 g/mol
InChI Key: PTXLLIWPYYEKGR-UHFFFAOYSA-N
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Patent
US06258951B1

Procedure details

A mixture of (4-fluoro-2-methyl-5-nitrophenyl) methyl carbonate (3 g, 13 mmol), (EP 0307777 A2), and platinum(IV)oxide (300 mg) in ethanol (60 ml) was stirred under hydrogen at 0.3 atmosphere for 1 hour. The catalyst was removed by filtration through diatomaceous earth and the solvent removed by evaporation to give 2-fluoro-5-methoxycarbonyloxy-4-methylaniline (2.6 g, 100%) as a solid. 1H NMR Spectrum: (CDCl3) 2.07(s, 3H); 3.87(s, 3H); 6.52(d, 1H); 6.80(d, 1H)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:16])([O:14][CH3:15])[O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:6]([F:12])=[CH:5][C:4]=1[CH3:13]>C(O)C.[Pt](=O)=O>[F:12][C:6]1[CH:5]=[C:4]([CH3:13])[C:3]([O:2][C:1]([O:14][CH3:15])=[O:16])=[CH:8][C:7]=1[NH2:9]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])F)C)(OC)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen at 0.3 atmosphere for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(N)C=C(C(=C1)C)OC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.